molecular formula C24H26N2O4S B2720655 4-(4-TERT-BUTYLBENZENESULFONAMIDO)-N-(2-METHOXYPHENYL)BENZAMIDE CAS No. 727689-11-4

4-(4-TERT-BUTYLBENZENESULFONAMIDO)-N-(2-METHOXYPHENYL)BENZAMIDE

Cat. No.: B2720655
CAS No.: 727689-11-4
M. Wt: 438.54
InChI Key: YHSVFZPPUSNPEN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(4-TERT-BUTYLBENZENESULFONAMIDO)-N-(2-METHOXYPHENYL)BENZAMIDE is an organic compound with the molecular formula C24H26N2O4S and a molecular weight of 438.54 g/mol. This compound is characterized by the presence of a sulfonylamino group attached to a benzamide structure, with tert-butyl and methoxy substituents on the phenyl rings. It is used in various scientific research applications due to its unique chemical properties.

Scientific Research Applications

4-(4-TERT-BUTYLBENZENESULFONAMIDO)-N-(2-METHOXYPHENYL)BENZAMIDE has a wide range of scientific research applications, including:

    Chemistry: It is used as a reagent in organic synthesis and as a building block for the preparation of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including its effects on cellular processes and its interactions with biological macromolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as its role in drug development and its effects on specific disease pathways.

    Industry: The compound is used in the development of new materials and as an intermediate in the production of various industrial chemicals.

Future Directions

For more details, you can refer to the Sigma-Aldrich product page . Unfortunately, analytical data for this product is not provided by Sigma-Aldrich, so additional literature searches may be necessary.

Preparation Methods

The synthesis of 4-(4-TERT-BUTYLBENZENESULFONAMIDO)-N-(2-METHOXYPHENYL)BENZAMIDE typically involves multiple steps, including the formation of intermediate compounds. One common synthetic route involves the reaction of 4-tert-butylphenylamine with sulfonyl chloride to form the sulfonylamino intermediate. This intermediate is then reacted with 2-methoxybenzoic acid under appropriate conditions to yield the final product. Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to enhance yield and purity.

Chemical Reactions Analysis

4-(4-TERT-BUTYLBENZENESULFONAMIDO)-N-(2-METHOXYPHENYL)BENZAMIDE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the sulfonylamino group can be replaced by other nucleophiles under suitable conditions.

Mechanism of Action

The mechanism of action of 4-(4-TERT-BUTYLBENZENESULFONAMIDO)-N-(2-METHOXYPHENYL)BENZAMIDE involves its interaction with specific molecular targets and pathways. The sulfonylamino group is known to interact with enzymes and receptors, potentially modulating their activity. The compound’s effects on cellular processes are mediated through its binding to these targets, leading to changes in signaling pathways and gene expression.

Comparison with Similar Compounds

4-(4-TERT-BUTYLBENZENESULFONAMIDO)-N-(2-METHOXYPHENYL)BENZAMIDE can be compared to other similar compounds, such as:

    4-tert-butylphenol: An organic compound with a similar tert-butyl group but different functional groups and applications.

    Sulfonylanilines: A class of compounds containing an aniline moiety substituted by a sulfonyl group, which share some structural similarities but differ in their specific substituents and properties.

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

IUPAC Name

4-[(4-tert-butylphenyl)sulfonylamino]-N-(2-methoxyphenyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H26N2O4S/c1-24(2,3)18-11-15-20(16-12-18)31(28,29)26-19-13-9-17(10-14-19)23(27)25-21-7-5-6-8-22(21)30-4/h5-16,26H,1-4H3,(H,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YHSVFZPPUSNPEN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)S(=O)(=O)NC2=CC=C(C=C2)C(=O)NC3=CC=CC=C3OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H26N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

438.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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